2,2,2-Trifluoroethanesulfonyl chloride, also known as tresyl chloride, is an organosulfur compound with the chemical formula CF3CH2SO2Cl. It is a colorless liquid that finds application as a versatile reagent in organic synthesis [].
The key features of the tresyl chloride molecule include:
The combination of these features creates a polarized molecule susceptible to reactions with nucleophiles seeking the electrophilic sulfur atom.
Tresyl chloride is a valuable reagent involved in various organic transformations. Here are some key reactions:
CF3CH2SO2Cl + ROH -> CF3CH2SO2OR + HCl (R = alkyl/aryl)
Activated aromatic rings can undergo substitution reactions with tresyl chloride. The tresyl group acts as a good leaving group, facilitating the introduction of the desired functionality onto the aromatic ring.
Tresyl chloride can react with carboxylic acids or their derivatives (e.g., anhydrides) to form tresyl esters. This reaction is useful for protecting carboxylic acid functionalities during synthesis.
Tresyl chloride readily undergoes hydrolysis in water to form trifluoroethanesulfonic acid (CF3CH2SO3H) and hydrochloric acid (HCl) [].
CF3CH2SO2Cl + H2O -> CF3CH2SO3H + HCl
These are just a few examples, and the specific reaction conditions and applications depend on the desired outcome.
Tresyl chloride is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure.
Corrosive